Ethyl 3-hydroxypropanoate (CAS 623-72-3) is a bifunctional organic compound featuring both a primary hydroxyl group and an ethyl ester. This structure makes it a valuable C3 building block and intermediate for producing polymers like poly(3-hydroxypropanoate) (P3HP) and specialty chemicals such as 1,3-propanediol. [1] Its ester form offers significantly improved thermal stability and handling properties compared to its parent carboxylic acid, 3-hydroxypropanoic acid, which is prone to dehydration. [2] This stability is a critical procurement-relevant attribute for applications requiring purification by distillation or reactions at elevated temperatures.
Substituting Ethyl 3-hydroxypropanoate with its parent molecule, 3-hydroxypropanoic acid, or its common isomer, ethyl lactate, is unreliable for controlled synthesis. The free acid is thermally unstable and tends to dehydrate to acrylic acid upon heating, compromising reaction purity and yield. [1] The structural isomer, ethyl lactate (ethyl 2-hydroxypropanoate), possesses an alpha-hydroxyl group, which leads to fundamentally different chemical reactivity and results in polymers like polylactic acid (PLA), a material with distinct and more brittle mechanical properties than the flexible polyesters derived from Ethyl 3-hydroxypropanoate. [2] Therefore, for applications requiring the specific beta-hydroxy functionality, such as P3HP synthesis, these alternatives are not viable one-to-one replacements.
Ethyl 3-hydroxypropanoate offers superior thermal stability compared to its parent acid, 3-hydroxypropanoic acid (3-HP). The esterification of the carboxyl group prevents the facile intramolecular and intermolecular reactions that cause 3-HP to readily dehydrate to acrylic acid or self-oligomerize at elevated temperatures. [1] This stability is reflected in its well-defined boiling point, allowing for purification via distillation, a method not feasible for the unstable free acid.
| Evidence Dimension | Thermal Processability |
| Target Compound Data | Thermally stable; can be purified by distillation (Boiling Point: ~187 °C). |
| Comparator Or Baseline | 3-Hydroxypropanoic Acid: Thermally unstable; readily dehydrates to acrylic acid upon heating, preventing simple distillation. |
| Quantified Difference | Qualitatively significant; enables high-purity isolation via standard industrial techniques. |
| Conditions | Standard distillation and heating conditions. |
This stability allows for higher purity material through standard purification methods and prevents yield loss and byproduct formation in heated reactions, which is critical for reproducible manufacturing.
In the catalytic synthesis of 1,3-propanediol (1,3-PDO), a key monomer for polyesters like PTT, using esters of 3-hydroxypropanoic acid is often preferred over using the free acid or routes starting from 3-hydroxypropanal (3-HPA). Hydrogenation of the ester can proceed with high selectivity and yield under optimized conditions. For instance, processes using bimetallic catalysts such as Ru-Ni/SiO2 for the hydrogenation of related intermediates have achieved yields exceeding 99%. [1] The use of an ester precursor like ethyl 3-hydroxypropanoate avoids the handling issues and side reactions associated with less stable aldehydes or acids.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | Enables pathways achieving >99% yield to 1,3-PDO from related intermediates under optimized catalytic conditions. |
| Comparator Or Baseline | Routes via hydration of acrolein to 3-HPA followed by hydrogenation often suffer from lower yields due to condensation side-reactions. [<a href="https://patents.google.com/patent/EP0524713B1/en" target="_blank">2</a>] |
| Quantified Difference | Potentially higher and more reliable yields by avoiding unstable intermediates. |
| Conditions | Catalytic hydrogenation over supported metal catalysts (e.g., Ru-based systems) at moderate temperature (e.g., 80 °C) and pressure (e.g., 2.0 MPa). [<a href="https://link.springer.com/article/10.1007/s10562-014-1426-z" target="_blank">1</a>] |
For industrial synthesis of 1,3-propanediol, selecting a stable, high-yield precursor directly impacts process efficiency, catalyst lifetime, and final product cost.
The position of the hydroxyl group is critical for final polymer properties. Ethyl 3-hydroxypropanoate, a β-hydroxy ester, polymerizes to form poly(3-hydroxypropionate) (P3HP), a flexible polyester with a low glass transition temperature (Tg) of approximately -20°C. [1] In contrast, its common isomer ethyl lactate, an α-hydroxy ester, polymerizes to form poly(lactic acid) (PLA), which is more rigid and brittle, with a much higher Tg of around 60°C. [2] This makes Ethyl 3-hydroxypropanoate the specific procurement choice for applications requiring high flexibility and toughness.
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Polymer (P3HP) Tg: ~ -20 °C |
| Comparator Or Baseline | Polymer from Ethyl Lactate (PLA): Tg: ~ 60 °C |
| Quantified Difference | An 80 °C lower Tg, indicating a shift from a rigid, glassy polymer to a flexible, rubbery polymer at room temperature. |
| Conditions | Melt or solution polymerization of the respective monomers. |
This fundamental difference in the resulting polymer's physical state at ambient temperatures dictates its suitability for applications; P3HP is ideal for flexible films and coatings, whereas PLA is used for rigid packaging and fibers.
As a stable, handleable precursor for the high-yield synthesis of 1,3-propanediol, this compound is the right choice for research and manufacturing workflows focused on producing high-quality poly(trimethylene terephthalate) (PTT) and other performance polyesters where monomer purity is critical. [1]
Where the target application requires a flexible, tough, and biodegradable polymer, Ethyl 3-hydroxypropanoate serves as a direct monomer for P3HP synthesis. Its properties make the resulting polymer suitable for specialty films, coatings, and medical applications where the rigidity of PLA is undesirable. [2]
In multi-step organic synthesis, the ethyl ester serves as a protecting group for the carboxylic acid functionality of 3-HP. Its enhanced thermal stability allows for purification and subsequent reactions under conditions that would degrade the unprotected acid, making it a superior intermediate for complex molecule synthesis. [3]
Irritant